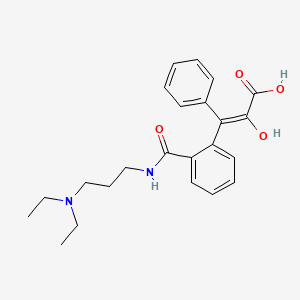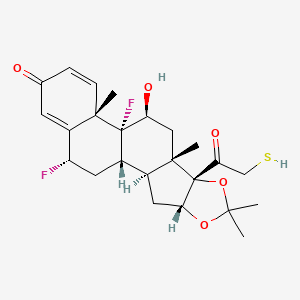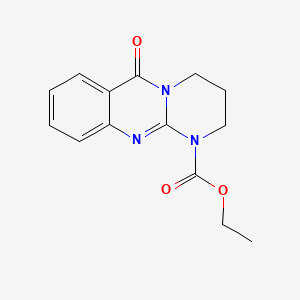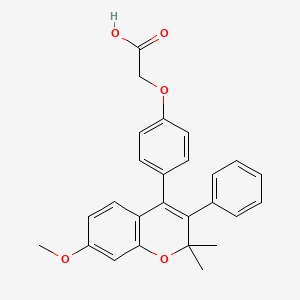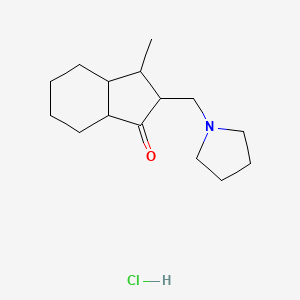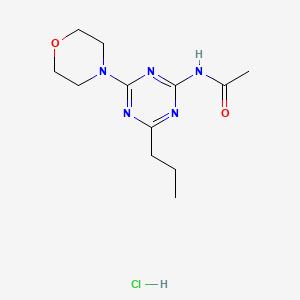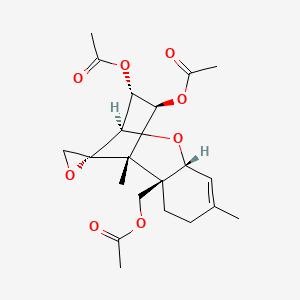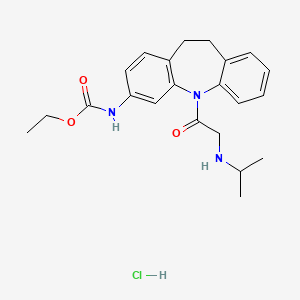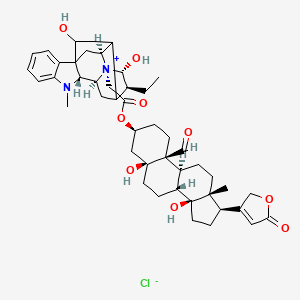
Strophanthidin-3-beta-O-acetyl-2'-N(b)ajmaline chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride is a complex organic compound that belongs to the class of cardiac glycosides. These compounds are known for their potent effects on the heart, particularly in the treatment of cardiac arrhythmias. Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride is derived from strophanthidin and ajmaline, both of which have significant medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride involves several steps. Initially, strophanthidin is acetylated at the 3-beta position using acetic anhydride in the presence of a catalyst such as pyridine. This reaction typically occurs at room temperature and results in the formation of strophanthidin-3-beta-O-acetate .
Next, ajmaline is reacted with the acetylated strophanthidin in an organic solvent such as dichloromethane. The reaction is facilitated by the presence of a base such as triethylamine and occurs at a temperature range of -10°C to -25°C. The final product, Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride, is isolated through crystallization .
Industrial Production Methods
Industrial production of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride, each with unique pharmacological properties .
Scientific Research Applications
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of cardiac glycosides and their chemical properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with various biomolecules.
Medicine: It is primarily used in the treatment of cardiac arrhythmias and other heart-related conditions.
Mechanism of Action
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride exerts its effects by inhibiting the Na+/K±ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility and improve heart function .
The compound also interacts with various signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, which play crucial roles in cell cycle regulation, apoptosis, and autophagic cell death .
Comparison with Similar Compounds
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride is unique due to its combined properties of strophanthidin and ajmaline. Similar compounds include:
Strophanthidin: A cardiac glycoside with similar Na+/K±ATPase inhibitory properties.
Ajmaline: An antiarrhythmic agent that blocks sodium channels in cardiac cells.
Ouabain: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
The uniqueness of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride lies in its dual action as both a cardiac glycoside and an antiarrhythmic agent, making it a valuable compound in cardiovascular research and therapy .
Properties
Molecular Formula |
C45H59ClN2O9 |
|---|---|
Molecular Weight |
807.4 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride |
InChI |
InChI=1S/C45H59N2O9.ClH/c1-4-26-27-18-33-38-44(31-7-5-6-8-32(31)46(38)3)20-34(37(27)39(44)51)47(33,40(26)52)21-36(50)56-25-9-14-42(23-48)29-10-13-41(2)28(24-17-35(49)55-22-24)12-16-45(41,54)30(29)11-15-43(42,53)19-25;/h5-8,17,23,25-30,33-34,37-40,51-54H,4,9-16,18-22H2,1-3H3;1H/q+1;/p-1/t25-,26-,27?,28+,29-,30+,33-,34-,37?,38-,39?,40+,41+,42-,43-,44?,45-,47-;/m0./s1 |
InChI Key |
GNCRVKVUSMQDMY-VXMCWHAJSA-M |
Isomeric SMILES |
CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC(=O)O[C@H]7CC[C@@]8([C@H]9CC[C@@]1([C@H](CC[C@@]1([C@@H]9CC[C@@]8(C7)O)O)C1=CC(=O)OC1)C)C=O)O.[Cl-] |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C8CCC9(C(CCC9(C8CCC7(C6)O)O)C1=CC(=O)OC1)C)C=O)C1=CC=CC=C1N4C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


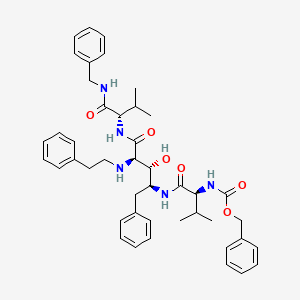

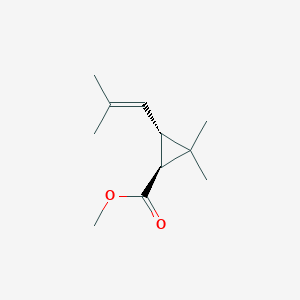
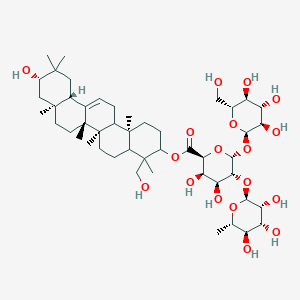
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)

